N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride
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Overview
Description
3,4-difluoro U-49900 (hydrochloride): is a synthetic opioid belonging to the benzamide class. It is structurally related to other opioids such as U-47700 and U-50488. This compound is known for its potent analgesic properties and is primarily used in scientific research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro U-49900 (hydrochloride) involves several steps:
Starting Material: The synthesis begins with the preparation of 3,4-difluorobenzoyl chloride.
Amidation: The 3,4-difluorobenzoyl chloride is then reacted with N-methylcyclohexylamine to form the intermediate 3,4-difluoro-N-methylbenzamide.
Cyclization: The intermediate undergoes cyclization with diethylamine to form the final product, 3,4-difluoro U-49900.
Hydrochloride Formation: The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods: While specific industrial production methods for 3,4-difluoro U-49900 (hydrochloride) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-difluoro U-49900 (hydrochloride) can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides
Scientific Research Applications
Chemistry: 3,4-difluoro U-49900 (hydrochloride) is used as a reference standard in analytical chemistry for the identification and quantification of novel opioids in forensic samples .
Biology: In biological research, this compound is used to study the effects of synthetic opioids on cellular and molecular pathways .
Medicine: While not approved for medical use, 3,4-difluoro U-49900 (hydrochloride) is studied for its potential analgesic properties and its interaction with opioid receptors .
Industry: The compound is used in the development of new analytical methods and in the quality control of pharmaceutical products .
Mechanism of Action
3,4-difluoro U-49900 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and euphoric effects. The compound’s interaction with these receptors is similar to that of other opioids, such as morphine and fentanyl .
Comparison with Similar Compounds
U-47700: Another synthetic opioid with similar analgesic properties.
U-50488: A kappa-opioid receptor agonist with different pharmacological effects.
3,4-methylenedioxy U-47700: A structurally related compound with additional methylenedioxy group.
Uniqueness: 3,4-difluoro U-49900 (hydrochloride) is unique due to the presence of two fluorine atoms at the 3 and 4 positions of the benzamide ring. This structural modification enhances its binding affinity to the mu-opioid receptors, making it a potent analgesic .
Properties
CAS No. |
2743078-88-6 |
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Molecular Formula |
C18H27ClF2N2O |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C18H26F2N2O.ClH/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13;/h10-12,16-17H,4-9H2,1-3H3;1H/t16-,17-;/m1./s1 |
InChI Key |
XFVNCUJJRSXGAS-GBNZRNLASA-N |
Isomeric SMILES |
CCN(CC)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)F)F.Cl |
Canonical SMILES |
CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)F)F.Cl |
Origin of Product |
United States |
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